The synthesis of 2-azaspiro[4.4]nonan-4-ol can be achieved through several methods, predominantly involving the annulation of cyclopentane and azetidine rings. A common synthetic route includes:
The detailed procedural steps usually involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity.
The molecular structure of 2-azaspiro[4.4]nonan-4-ol can be represented by its canonical SMILES notation: C1CCC2(C1)CNCC2O
. The InChI key for this compound is MQIWJWFLJMNXSH-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure.
The structural features include:
The three-dimensional conformation of the molecule can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its stereochemistry.
2-Azaspiro[4.4]nonan-4-ol participates in various chemical reactions due to its functional groups:
These reactions are critical for developing new compounds with potential therapeutic applications.
The mechanism of action for compounds like 2-azaspiro[4.4]nonan-4-ol often involves interaction with biological targets such as enzymes or receptors. The presence of the hydroxyl group suggests potential hydrogen bonding interactions with active sites on proteins, influencing their activity.
In pharmacological contexts, the compound may exhibit effects through:
Quantitative structure-activity relationship (QSAR) studies could provide data on how variations in structure impact biological activity.
The physical properties of 2-azaspiro[4.4]nonan-4-ol include:
Chemical properties include:
Relevant data from studies indicate that compounds with similar structures often exhibit significant reactivity under electrophilic conditions.
2-Azaspiro[4.4]nonan-4-ol has several applications in scientific research:
Research continues into exploring its potential therapeutic effects, particularly in areas like neuropharmacology and cancer treatment where spirocyclic compounds have shown promise.
Spirocyclic compounds feature two or more ring systems sharing a single tetrahedral atom (the spiro carbon), creating orthogonal spatial orientations that impart unique three-dimensional architectures. The naming convention "2-azaspiro[4.4]nonan-4-ol" follows IUPAC rules:
This spiro[4.4]nonane scaffold combines conformational rigidity (due to the spiro center) with vectorial diversity, enabling precise spatial positioning of functional groups. The nitrogen atom introduces basicity and hydrogen-bonding capability, while the hydroxyl group provides a synthetic handle for derivatization. Such features are invaluable in medicinal chemistry for modulating target binding and physicochemical properties [8].
Table 1: Core Structural Attributes of 2-Azaspiro[4.4]nonan-4-ol
Attribute | Description |
---|---|
Systematic Name | 2-Azaspiro[4.4]nonan-4-ol |
Molecular Formula | C₈H₁₅NO |
Key Rings | Two 5-membered rings sharing spiro carbon (cyclopentane + piperidine) |
Functional Groups | Tertiary amine (position 2), secondary alcohol (position 4) |
Stereochemistry | Chiral spiro center; enantiomers possible |
The core structure comprises a piperidine ring (2-aza) and a cyclobutane ring (spiro[4.4] framework) fused via a quaternary spiro carbon. Critical features include:
The SMILES notation (OC1CNCC12CCCC2
) [4] explicitly encodes connectivity: the alcohol group (O) links to C1, while nitrogen connects C2 and C6, forming the piperidine ring fused to spiro-cyclobutane (C1-C2-C9-C8-C7).
Table 2: Functional Group Reactivity Profiles
Group | Reactions | Role in Synthesis |
---|---|---|
C4-OH | Acylation, alkylation, oxidation (ketone), Mitsunobu substitution | Introduces diversity; anchors prodrugs or linkers |
N2 (Tertiary amine) | Quaternary salt formation, N-oxidation, complexation (metal/organocatalysts) | Modifies solubility; enables catalytic applications |
The synthesis of 2-azaspiro[4.4]nonane derivatives gained momentum in the early 2000s with advances in cyclization methodologies. Key milestones include:
The commercial availability of 2-azaspiro[4.4]nonan-4-ol (CAS# 1781297-17-3) by 2017 [4] marked its establishment as a building block for drug discovery, particularly in kinase inhibitors and GPCR modulators where spirocycles improve selectivity.
Table 3: Historical Evolution of Key Synthetic Methods
Period | Methodology | Advance | Reference |
---|---|---|---|
Pre-2005 | Acid-mediated rearrangements | Curtius rearrangement to spirocyclic ketones | [2] |
2005 | Phosphine-catalyzed [3+2] cycloadditions | Direct spiroannulation under mild conditions | [2] [6] |
1985–2022 | Chiral sulfoxide/sulfoximine chemistry | Asymmetric synthesis of spirocyclic amines | [10] |
Post-2017 | Commercial availability | Accessibility as a building block (CAS# 1781297-17-3) | [4] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3